Dimyristyl thiodipropionate

Description

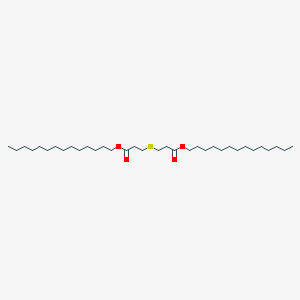

Structure

2D Structure

Properties

IUPAC Name |

tetradecyl 3-(3-oxo-3-tetradecoxypropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-33(35)27-31-39-32-28-34(36)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEOKSIILWWVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066079 | |

| Record name | Ditetradecyl 3,3'-thiobispropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16545-54-3 | |

| Record name | Dimyristyl thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16545-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimyristyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-ditetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ditetradecyl 3,3'-thiobispropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditetradecyl 3,3'-thiobispropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMYRISTYL THIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JT64O3RFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimyristyl Thiodipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for dimyristyl thiodipropionate, a widely utilized antioxidant in various industries, including pharmaceuticals and cosmetics. The document details the core methodologies, presents quantitative data, and includes experimental protocols and visual representations of the synthesis processes.

Introduction

This compound (DMTDP) is a dialkyl ester of thiodipropionic acid, recognized for its ability to inhibit or slow down oxidation processes.[1] Its primary function is to act as a secondary antioxidant, decomposing hydroperoxides into stable, non-radical products. This property is crucial in preserving the integrity, color, and texture of various materials, including polymers and lipid-rich cosmetic formulations.[1] The synthesis of DMTDP can be achieved through several pathways, with the most common being direct esterification and transesterification. An increasingly popular alternative is enzymatic synthesis, which offers a more environmentally friendly approach.[1]

Core Synthesis Pathways

The production of this compound primarily involves three distinct routes: direct esterification, transesterification, and enzymatic synthesis. Each pathway offers unique advantages and is selected based on factors such as desired purity, cost-effectiveness, and environmental impact.

Direct Esterification

Direct esterification involves the reaction of thiodipropionic acid with myristyl alcohol in the presence of an acid catalyst. This method is straightforward but often requires elevated temperatures and the removal of water to drive the reaction to completion.

Transesterification

Transesterification is an alternative chemical synthesis route that starts with a more reactive derivative of thiodipropionic acid, such as its dimethyl or diethyl ester.[1] This lower alkyl ester is then reacted with myristyl alcohol, typically in the presence of a catalyst, to exchange the alkyl group.[1] This process can be advantageous in achieving high yields and purity.[1]

Enzymatic Synthesis

Enzymatic synthesis has emerged as a "green" alternative, utilizing lipases as biocatalysts.[2] This method operates under milder reaction conditions, reducing energy consumption and the formation of byproducts.[2] Lipases catalyze the esterification of thiodipropionic acid with myristyl alcohol with high selectivity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the different synthesis pathways of this compound and its precursors.

| Parameter | Direct Esterification (General) | Transesterification (Analogous Esters) | Enzymatic Synthesis (General) |

| Reactants | Thiodipropionic Acid, Myristyl Alcohol | Dimethyl Thiodipropionate, Myristyl Alcohol | Thiodipropionic Acid, Myristyl Alcohol |

| Catalyst | Acid Catalyst (e.g., p-TSA) | Various (e.g., organometallics, alkoxides) | Lipase (e.g., from Candida antarctica) |

| Temperature | 110-140°C (typical for fatty acid esterification) | 50-200°C[1] | 30-70°C |

| Reaction Time | 2-8 hours | 2-6 hours | 24-72 hours |

| Yield | Moderate to High | High (up to 98% for precursors)[3] | High |

| Purity | Good to High | High (up to 99.8% for precursors)[3] | Very High |

Table 1: Comparison of Synthesis Pathways for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 570.96 g/mol | [4] |

| Melting Point | 49-52 °C | |

| Appearance | White crystalline flakes or powder |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis of this compound.

Synthesis of Dimethyl Thiodipropionate (Precursor for Transesterification)

This protocol is adapted from a patented process for the synthesis of dimethyl thiodipropionate, a key intermediate for the transesterification route.

Materials:

-

Methyl acrylate

-

Sodium hydrosulfide solution (e.g., 5-10 wt%)

-

Phase-transfer catalyst

-

Dichloromethane (for extraction)

Procedure:

-

To a reactor equipped with a stirrer, add methyl acrylate and a phase-transfer catalyst.

-

Under agitation, slowly drip in the sodium hydrosulfide solution while maintaining the temperature between 15-30°C.

-

Allow the reaction to proceed for 2-4 hours.

-

After the reaction is complete, perform an extraction with dichloromethane.

-

The organic phases are combined, and the solvent is removed by rotary evaporation to yield dimethyl thiodipropionate as a colorless, transparent liquid.

Results:

General Protocol for Direct Esterification

Materials:

-

Thiodipropionic acid

-

Myristyl alcohol (2 molar equivalents)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (as solvent, for azeotropic removal of water)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine thiodipropionic acid, myristyl alcohol, and the acid catalyst in toluene.

-

Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

General Protocol for Transesterification

Materials:

-

Dimethyl thiodipropionate

-

Myristyl alcohol (excess, e.g., 2.2 molar equivalents)

-

Catalyst (e.g., sodium methoxide)

Procedure:

-

Combine dimethyl thiodipropionate and myristyl alcohol in a reaction vessel equipped with a distillation apparatus.

-

Add the catalyst to the mixture.

-

Heat the reaction mixture to a temperature range of 50-200°C under reduced pressure.[1]

-

The methanol byproduct is removed by distillation, driving the equilibrium towards the formation of the desired product.[1]

-

After the reaction is complete, cool the mixture and neutralize the catalyst.

-

The excess myristyl alcohol can be removed by vacuum distillation.

-

The final product is then purified, typically by recrystallization.

General Protocol for Enzymatic Synthesis

Materials:

-

Thiodipropionic acid

-

Myristyl alcohol

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., hexane)

Procedure:

-

In a temperature-controlled shaker, combine thiodipropionic acid, myristyl alcohol, and the immobilized lipase in an organic solvent.

-

Incubate the mixture at a suitable temperature (e.g., 40-60°C) with continuous agitation.

-

The reaction progress can be monitored by analyzing aliquots over time.

-

Once the desired conversion is achieved, the immobilized enzyme is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification is typically performed by recrystallization.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, hexane/acetone).[1]

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Visualization of Synthesis Pathways

The following diagrams illustrate the core synthesis pathways for this compound.

Figure 1: Overview of the primary synthesis pathways for this compound.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum of this compound would show characteristic peaks for the methylene protons adjacent to the sulfur atom and the ester carbonyl group, as well as the long alkyl chains of the myristyl groups.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key absorptions would include the C=O stretching of the ester group and C-H stretching of the alkyl chains.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Melting Point Analysis: The melting point is a crucial physical property for assessing the purity of the final product.

Conclusion

This technical guide has detailed the principal synthesis routes for this compound, providing a foundation for its preparation in a laboratory or industrial setting. The choice of synthesis pathway—direct esterification, transesterification, or enzymatic synthesis—will depend on the specific requirements for yield, purity, cost, and environmental considerations. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

References

- 1. This compound | 16545-54-3 | Benchchem [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C34H66O4S | CID 85489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3'-THIODIPROPIONIC ACID DIMYRISTYL ESTER(16545-54-3) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of Dimyristyl Thiodipropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimyristyl thiodipropionate (DMTDP) is a diester of myristyl alcohol and 3,3'-thiodipropionic acid. It belongs to a class of sulfur-containing compounds known as thioethers, which are recognized for their antioxidant properties. DMTDP and related compounds are utilized in various industrial applications, most notably as secondary antioxidants in polymers and as ingredients in cosmetic and personal care products to prevent oxidative degradation.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and an illustration of its antioxidant mechanism.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications and for developing new formulations.

| Property | Value | Source(s) |

| Chemical Identity | ||

| IUPAC Name | tetradecyl 3-(3-oxo-3-tetradecoxypropyl)sulfanylpropanoate | [3] |

| Synonyms | Ditetradecyl 3,3'-thiodipropionate, Propanoic acid, 3,3'-thiobis-, ditetradecyl ester | [3] |

| CAS Number | 16545-54-3 | [3] |

| Molecular Formula | C₃₄H₆₆O₄S | [3] |

| Molecular Weight | 571.0 g/mol | [3] |

| Physical Properties | ||

| Appearance | White crystalline flakes or powder | [4] |

| Melting Point | 48-53 °C | [4][5] |

| Boiling Point | 624.15 °C (estimated) | |

| Density | 0.934 g/cm³ | [4] |

| Flash Point | 285.4 °C (estimated) | [4] |

| Solubility | ||

| Water | 4.493 x 10⁻¹⁰ mg/L at 25 °C (estimated) | |

| Organic Solvents | Soluble in benzene, chloroform, carbon disulfide, and carbon tetrachloride. Difficult to dissolve in dimethylformamide and toluene. Insoluble in acetone and ethanol. | [6] |

| Computed Properties | ||

| logP (o/w) | 13.954 (estimated) |

Experimental Protocols

Detailed methodologies for determining the key chemical and physical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific research needs.

Determination of Melting Point

Principle: The melting point is determined as the temperature range over which the solid substance transitions into a liquid. This is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (around 48-53 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

For accuracy, repeat the measurement with two more samples.

Determination of Boiling Point (Simulated Distillation by Gas Chromatography)

Principle: Due to the high boiling point of this compound, direct distillation is impractical. Simulated distillation by gas chromatography (GC) is a standard method for determining the boiling range distribution of high-boiling compounds.

Apparatus:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Non-polar capillary column

-

Autosampler

-

Data acquisition and processing software

-

Volumetric flasks and pipettes

-

Suitable solvent (e.g., carbon disulfide or another solvent that does not interfere with the sample)

-

Calibration mixture of n-alkanes with known boiling points

Procedure:

-

Preparation of Standards and Sample:

-

Prepare a calibration mixture containing a series of n-alkanes covering a wide boiling range that encompasses the expected boiling point of DMTDP.

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent in a volumetric flask.

-

-

GC Instrument Setup:

-

Install a suitable non-polar capillary column into the GC.

-

Set the GC operating conditions:

-

Injector temperature: High enough to ensure complete vaporization (e.g., 350 °C).

-

Detector (FID) temperature: e.g., 350 °C.

-

Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures the elution of DMTDP (e.g., 380 °C).

-

Carrier gas (e.g., helium or hydrogen) flow rate: Set according to the column manufacturer's recommendations.

-

-

-

Analysis:

-

Inject the n-alkane calibration mixture into the GC to establish a retention time versus boiling point calibration curve.

-

Inject the prepared this compound sample solution.

-

-

Data Analysis:

-

Record the retention time of the this compound peak.

-

Using the calibration curve, determine the boiling point corresponding to the retention time of the DMTDP peak.

-

Determination of Solubility

Principle: The solubility is determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature. The flask method is a common technique.

Apparatus:

-

Analytical balance

-

A series of glass vials or flasks with stoppers

-

Constant temperature shaker bath or magnetic stirrer with a temperature-controlled plate

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or a validated spectroscopic method)

-

Volumetric flasks and pipettes

-

Solvents to be tested (e.g., water, ethanol, acetone, etc.)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., set to 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm that excess solid is still present.

-

Centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method.

-

Calculate the solubility in the original solvent (e.g., in mg/mL or g/100 mL).

Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The antioxidant activity of this compound can be assessed by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.

Apparatus:

-

UV-Vis spectrophotometer

-

Cuvettes

-

Micropipettes

-

Vortex mixer

-

Volumetric flasks

-

Analytical balance

Reagents:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol (spectroscopic grade)

-

Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep this solution in the dark to prevent degradation.

-

Prepare a series of dilutions of this compound in methanol at various concentrations.

-

Prepare a series of dilutions of the positive control in methanol.

-

-

Assay:

-

In a set of test tubes, add a fixed volume of the DPPH stock solution (e.g., 2 mL).

-

To each tube, add a specific volume of either the DMTDP solution, the positive control solution, or pure methanol (as a blank).

-

Vortex the mixtures thoroughly.

-

Incubate the tubes in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using the UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the DMTDP or positive control.

-

Plot the percentage of scavenging activity against the concentration of DMTDP and the positive control to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Antioxidant Mechanism of Action

This compound functions as a secondary, or hydroperoxide-decomposing, antioxidant.[6][7] Unlike primary antioxidants that scavenge free radicals directly, thioethers like DMTDP work by converting hydroperoxides, which are products of autoxidation, into stable, non-radical products. This action prevents the hydroperoxides from breaking down into highly reactive and damaging radicals, thus inhibiting the propagation of the oxidative chain reaction.

The following diagram illustrates the general mechanism of a thioether antioxidant.

Caption: Antioxidant mechanism of this compound.

Conclusion

This compound is a well-characterized compound with established antioxidant properties. This guide has provided a detailed overview of its chemical and physical characteristics, along with standardized experimental protocols for their determination. Understanding these properties and the underlying mechanism of action is essential for its effective application in scientific research, drug development, and various industrial formulations where oxidative stability is critical. The provided methodologies offer a solid foundation for researchers to further investigate and utilize this compound.

References

- 1. Solvent Solubility Testing of Cosmetics-Relevant Chemicals: Methodology and Correlation of Water Solubility to In Silico Predictions | Semantic Scholar [semanticscholar.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]

- 4. researchgate.net [researchgate.net]

- 5. phillysim.org [phillysim.org]

- 6. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Core Antioxidant Mechanism of Dimyristyl Thiodipropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimyristyl thiodipropionate (DMTDP) is a synthetic antioxidant belonging to the thioester class of compounds. It is widely utilized in the cosmetic and food industries to prevent oxidative degradation of products. The antioxidant efficacy of DMTDP is primarily attributed to its sulfur-containing moiety, which can neutralize reactive oxygen species (ROS) through multiple mechanisms. This technical guide elucidates the core antioxidant mechanisms of DMTDP, drawing upon the established chemistry of thioether compounds. It provides a theoretical framework for its action, summarizes key chemical properties, and details relevant experimental protocols for its evaluation. Due to the limited availability of specific quantitative data for DMTDP in publicly accessible literature, this guide also presents data for the parent compound, thiodipropionic acid (TDPA), and general methodologies for assessing antioxidant activity.

Introduction to this compound

This compound (DMTDP) is the diester of myristyl alcohol and 3,3'-thiodipropionic acid. Its lipophilic nature, conferred by the two myristyl (C14) chains, makes it an effective antioxidant in lipid-rich formulations. The central sulfur atom in the thiodipropionate backbone is the cornerstone of its antioxidant activity. Thioethers are recognized for their ability to act as secondary, or hydroperoxide-decomposing, antioxidants, and they can also participate in radical scavenging reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Ditetradecyl 3,3'-thiodipropionate | [1] |

| Molecular Formula | C34H66O4S | [1] |

| Molecular Weight | 571.0 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents |

Core Antioxidant Mechanisms

The antioxidant action of DMTDP is multifaceted, primarily involving the sulfur atom which can exist in various oxidation states. The two principal mechanisms are hydroperoxide decomposition and free radical scavenging.

Hydroperoxide Decomposition

A key function of thioether antioxidants is the non-radical decomposition of hydroperoxides (ROOH), which are primary products of lipid peroxidation. This process prevents the homolytic cleavage of the peroxide bond, which would otherwise lead to the formation of highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals. The sulfide in DMTDP is oxidized to a sulfoxide and then to a sulfone, converting the hydroperoxides into harmless alcohols.

The proposed reaction pathway is as follows:

-

Initial Attack: The sulfur atom of DMTDP nucleophilically attacks the oxygen of the hydroperoxide.

-

Oxidation of Sulfur: The sulfide is oxidized to a sulfoxide, and the hydroperoxide is reduced to an alcohol.

-

Further Oxidation: The sulfoxide can be further oxidized to a sulfone, decomposing another molecule of hydroperoxide.

Free Radical Scavenging

Although primarily known as peroxide decomposers, thioethers can also participate in free radical scavenging. This mechanism involves the donation of an electron from the sulfur atom to a free radical, thereby neutralizing it. This process is particularly relevant for quenching highly reactive radicals that can initiate or propagate oxidative chain reactions.

The reaction can be depicted as:

Quantitative Antioxidant Activity

Experimental Protocols for Antioxidant Activity Assessment

A variety of in vitro assays can be employed to evaluate the antioxidant capacity of lipophilic compounds like DMTDP. The following are detailed methodologies for commonly used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Principle: The deep violet color of the DPPH radical solution becomes colorless or pale yellow upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol or ethanol).

-

DMTDP stock solution (e.g., 10 mM in a suitable organic solvent like ethanol or DMSO).

-

Trolox or Ascorbic Acid as a positive control.

-

Methanol or ethanol as a blank.

-

-

Procedure:

-

Prepare a series of dilutions of the DMTDP stock solution.

-

In a microplate well or a cuvette, add a specific volume of the DMTDP dilution (e.g., 100 µL).

-

Add the DPPH solution (e.g., 100 µL) to initiate the reaction.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

-

Data Presentation: The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Principle: The pre-formed ABTS radical cation (ABTS•+), which has a blue-green color, is reduced by the antioxidant, leading to a decrease in absorbance.

-

Reagents:

-

ABTS solution (7 mM).

-

Potassium persulfate (2.45 mM).

-

DMTDP stock solution.

-

Trolox as a positive control.

-

Ethanol or phosphate-buffered saline (PBS) for dilution.

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the DMTDP sample to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as in the DPPH assay.

-

-

Data Presentation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically.

-

Reagents:

-

FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

DMTDP stock solution.

-

FeSO₄·7H₂O for the standard curve.

-

-

Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the DMTDP sample to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Presentation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µmol Fe²⁺ equivalents per gram or mole of the sample.

Signaling Pathways and Cellular Effects

While the primary antioxidant mechanism of DMTDP is chemical, its ability to mitigate oxidative stress can have downstream effects on cellular signaling pathways. By reducing the cellular load of ROS, DMTDP can indirectly influence pathways that are sensitive to redox state, such as:

-

NF-κB Pathway: Oxidative stress is a known activator of the NF-κB signaling pathway, which leads to the expression of pro-inflammatory genes. By scavenging ROS, DMTDP may help to suppress the activation of this pathway.

-

Nrf2-Keap1 Pathway: The Nrf2 pathway is a key regulator of the endogenous antioxidant response. While direct activation of Nrf2 by DMTDP has not been reported, by reducing the overall oxidative burden, it can help maintain cellular redox homeostasis, which is intricately linked to Nrf2 activity.

Conclusion

This compound serves as an effective lipophilic antioxidant primarily through the mechanisms of hydroperoxide decomposition and free radical scavenging, with its sulfide moiety being the active center. While specific quantitative data on its antioxidant efficacy are scarce, its chemical structure strongly supports these mechanisms. The experimental protocols detailed in this guide provide a robust framework for the in vitro assessment of its antioxidant potential. Further research is warranted to elucidate its specific interactions with cellular components and its potential to modulate redox-sensitive signaling pathways.

References

A Technical Guide to the Solubility of Dimyristyl Thiodipropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimyristyl thiodipropionate (DMTDP) is a thioester antioxidant widely utilized in the polymer, cosmetic, and pharmaceutical industries to protect materials from oxidative degradation. Its efficacy and application are often dependent on its solubility in various organic solvents, a critical parameter for formulation development, processing, and quality control. This technical guide provides a comprehensive overview of the solubility of DMTDP in a range of organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Dimyristyl 3,3'-thiodipropionate | |

| CAS Number | 16545-54-3 | |

| Molecular Formula | C34H66O4S | [1] |

| Molecular Weight | 571.0 g/mol | [1] |

| Appearance | White crystalline powder or semi-beads | |

| Melting Point | 49.0 - 54.0 °C |

Quantitative Solubility Data

The solubility of this compound was determined at 25°C in various organic solvents. The data presented below is crucial for formulators and researchers in selecting appropriate solvent systems.

| Organic Solvent | Solubility ( g/100g of solvent) at 25°C |

| Toluene | 41.0 |

| Xylene | 33.0 |

| n-Hexane | 8.0 |

| Ethyl acetate | 4.1 |

| Acetone | 2.0 |

| Ethanol | < 0.1 |

| Squalane | < 0.05 |

Data sourced from SONGWON Industrial Group technical datasheet.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a waxy solid such as this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Gravimetric analysis equipment (drying oven, desiccator) or a suitable chromatographic system (e.g., HPLC, GC) for concentration analysis.

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials or flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Securely seal the vials and place them in the temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure that solid-liquid equilibrium is achieved. The exact time should be determined by preliminary experiments to find when the concentration of the solute in the solution becomes constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation of the solute due to temperature changes. Immediately filter the solution through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a fume hood followed by a drying oven at a temperature below the melting point of DMTDP). Once the solvent is completely removed, place the flask in a desiccator to cool to room temperature and then weigh it. The difference in weight gives the mass of the dissolved DMTDP.

-

Chromatographic Method: Dilute the filtered solution to a suitable concentration and analyze it using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility in grams of this compound per 100 grams of solvent.

3. Data Reporting:

The solubility should be reported as the mean of at least three independent measurements, along with the standard deviation. The experimental temperature must be clearly stated.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

The Thermal Stability of Dimyristyl Thiodipropionate: An In-depth Technical Guide

Dimyristyl thiodipropionate (DMTDP) is a widely utilized secondary antioxidant, playing a crucial role in preventing the thermo-oxidative degradation of various polymeric materials. This technical guide provides a comprehensive overview of its thermal stability, intended for researchers, scientists, and professionals in drug development and material science. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the antioxidant mechanism of action.

Quantitative Thermal Analysis

A Safety Data Sheet for Distearyl thiodipropionate indicates a decomposition temperature of 360°C[2].

| Compound | Decomposition Temperature (°C) | Analytical Method | Reference |

| Distearyl thiodipropionate (DSTDP) | 360 | Not Specified | [2] |

Note: This table will be updated as more specific quantitative data for this compound becomes available.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of antioxidant additives like this compound is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized protocols that can be adapted for the specific analysis of DMTDP.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which DMTDP begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of DMTDP (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which specific percentages of mass loss occur. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of DMTDP and to identify any endothermic or exothermic transitions associated with its decomposition.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of DMTDP (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the expected decomposition point at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram will show an endothermic peak corresponding to the melting of DMTDP. Any exothermic peaks at higher temperatures may indicate decomposition processes.

Antioxidant Mechanism of Action

This compound functions as a secondary antioxidant, also known as a hydroperoxide decomposer. In the auto-oxidation cycle of polymers, the formation and subsequent decomposition of hydroperoxides (ROOH) are key steps that lead to the generation of chain-propagating free radicals. DMTDP interrupts this cycle by converting hydroperoxides into non-radical, stable products, thereby preventing further degradation of the polymer matrix[1]. This synergistic action is particularly effective when used in combination with primary antioxidants, such as hindered phenols, which act as radical scavengers.

The central sulfur atom in the thiodipropionate moiety is the active site for this antioxidant activity[1]. The general mechanism involves the oxidation of the sulfide to a sulfoxide, which can then undergo further oxidation.

Below is a logical representation of the role of DMTDP in the polymer stabilization process.

Caption: Workflow of Polymer Stabilization by DMTDP.

The following diagram illustrates the proposed signaling pathway for the hydroperoxide decomposition by a dialkyl thiodipropionate such as DMTDP.

Caption: Hydroperoxide Decomposition by DMTDP.

References

In-Depth Technical Guide: Degradation Products of Dimyristyl Thiodipropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimyristyl thiodipropionate (DMTDP), a secondary antioxidant widely utilized in the cosmetic and polymer industries, undergoes degradation through hydrolysis and oxidation, yielding primary products of thiodipropionic acid (TDPA) and myristyl alcohol. This technical guide provides a comprehensive overview of the degradation pathways of DMTDP, detailed analytical methodologies for the identification and quantification of its degradation products, and an exploration of their toxicological profiles and potential interactions with cellular signaling pathways. All quantitative data are summarized in structured tables, and experimental protocols are detailed for reproducibility. Visual diagrams generated using Graphviz are provided to illustrate key processes.

Introduction

This compound (C34H66O4S) is a thioether-based antioxidant that functions by decomposing hydroperoxides into non-radical, stable products, thus preventing oxidative degradation of materials.[1][2] Its application in cosmetics and plastics necessitates a thorough understanding of its stability and the nature of its breakdown products.[3] The primary degradation pathways involve the hydrolysis of its ester bonds and the oxidation of the central sulfur atom. The main degradation products are thiodipropionic acid and myristyl alcohol.[4][5] In biological systems, ingested DMTDP is metabolized and excreted primarily as TDPA.[4][5]

Degradation Pathways

The degradation of DMTDP is primarily governed by two mechanisms: hydrolysis and oxidation.

Hydrolysis

The ester linkages in DMTDP are susceptible to hydrolysis, a reaction catalyzed by both acids and bases, which cleaves the molecule into thiodipropionic acid and two molecules of myristyl alcohol. While specific kinetic data for DMTDP is not extensively published, the general mechanism for base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group.[6]

Diagram: Hydrolysis of this compound

Caption: Hydrolytic degradation pathway of DMTDP.

Oxidation

As a thioether antioxidant, the central sulfur atom in DMTDP is the active site for peroxide decomposition.[1] It functions as a secondary antioxidant by decomposing hydroperoxides into non-radical, stable products.[2] This process involves the oxidation of the thioether to a sulfoxide and subsequently to a sulfone, which are the primary oxidized degradation products.

Diagram: Oxidative Degradation of this compound

Caption: Oxidative degradation of the thioether in DMTDP.

Quantitative Data on Degradation

While specific kinetic studies on the hydrolysis and oxidation of DMTDP are limited in publicly available literature, data from studies on similar long-chain esters and thioethers can provide valuable insights. The rate of hydrolysis is significantly influenced by pH and temperature.

Table 1: Factors Influencing DMTDP Degradation

| Parameter | Effect on Degradation Rate | Reference |

| pH | Increased pH (alkaline conditions) accelerates hydrolysis. | [6] |

| Temperature | Higher temperatures increase the rate of both hydrolysis and oxidation. | [3][7] |

| Presence of Oxidizing Agents | Accelerates the oxidation of the thioether moiety. | [8] |

Experimental Protocols for Analysis

The analysis of DMTDP and its degradation products typically involves extraction from the sample matrix followed by chromatographic separation and detection.

Sample Preparation: Extraction

A common approach for extracting DMTDP and its degradation products from a polymer matrix is solvent extraction.

Protocol: Solvent Extraction from a Polymer Matrix

-

Sample Preparation: Reduce the polymer sample to a small particle size to maximize surface area.

-

Solvent Selection: Choose a solvent in which DMTDP and its degradation products are soluble, but the polymer is not. A common choice is dichloromethane or a mixture of methanol and dichloromethane.

-

Extraction:

-

Soxhlet Extraction: A traditional and effective method involving continuous extraction with a hot solvent.

-

Ultrasonic Extraction: A faster method using ultrasonic waves to enhance solvent penetration.

-

-

Concentration: Evaporate the solvent to concentrate the extracted analytes.

-

Reconstitution: Reconstitute the residue in a solvent suitable for the subsequent chromatographic analysis.

Analytical Methodologies

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of DMTDP and its degradation products.

GC-MS is well-suited for the analysis of the relatively volatile degradation product, myristyl alcohol. For the less volatile thiodipropionic acid, derivatization is necessary to convert it into a more volatile form.

Protocol: GC-MS Analysis of Myristyl Alcohol and Derivatized Thiodipropionic Acid

-

Derivatization of Thiodipropionic Acid:

-

GC-MS System:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to elute all compounds.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.[12]

-

-

Quantification: Use an internal standard method for accurate quantification.

Table 2: Example GC-MS Parameters

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |

| Injector Temperature | 280 °C |

| Oven Program | 60 °C (2 min hold), ramp at 10 °C/min to 300 °C (10 min hold) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Transfer Line Temp | 290 °C |

| Ion Source Temperature | 230 °C |

| Scan Range | m/z 40-600 |

Diagram: GC-MS Workflow for DMTDP Degradation Products

References

- 1. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]

- 2. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Oxidation of HDPE in the Presence of PVC Grafted with Natural Polyphenols (Tannins) as Antioxidant [scirp.org]

- 9. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fda.gov [fda.gov]

The Enduring Legacy of Dimyristyl Thiodipropionate: A Technical Guide to its Antioxidant History and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimyristyl thiodipropionate (DMTDP) is a diester of myristyl alcohol and 3,3'-thiodipropionic acid that has long been utilized as a secondary antioxidant in a variety of industries, including cosmetics, food packaging, and polymers.[1][2] Its primary function is to stabilize materials by preventing degradation caused by oxidative processes.[3] As a secondary antioxidant, DMTDP is particularly effective at decomposing hydroperoxides, which are key intermediates in autoxidation chain reactions. This technical guide provides an in-depth exploration of the history, mechanism of action, and relevant experimental methodologies for evaluating the antioxidant properties of DMTDP, tailored for a scientific audience.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.

| Property | Value | Reference |

| Chemical Formula | C₃₄H₆₆O₄S | [4] |

| Molecular Weight | 571.0 g/mol | [4] |

| Appearance | White to off-white crystalline powder or flakes | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene and chloroform | [5] |

| Melting Point | 48-50 °C | [6] |

| Boiling Point | 624.15 °C (estimated) | [6] |

Historical Perspective and Applications

The use of thiodipropionic acid and its esters, including DMTDP, as antioxidants has a well-established history. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of these compounds and concluded that they are safe for use in cosmetic and personal care products when formulated to be non-irritating.[1][2][7] This favorable safety profile has led to their widespread use in formulations to protect against oxidation and maintain product integrity.[2]

In addition to cosmetics, DMTDP and its analogs are used as stabilizers in polymers such as polyethylene and polypropylene to prevent degradation during processing and throughout the product's lifespan.[3] They are also approved for use in food contact materials, where they prevent the oxidation of fats and oils.[4]

Mechanism of Antioxidant Action

DMTDP functions as a secondary antioxidant , also known as a peroxide decomposer. Unlike primary antioxidants that scavenge free radicals directly, secondary antioxidants act by converting hydroperoxides (ROOH) into non-radical, stable products, thereby preventing the propagation of the oxidative chain reaction.[8]

The sulfur atom in the thiodipropionate moiety is crucial to its antioxidant activity. It is oxidized to sulfoxide and then to sulfone moieties as it decomposes hydroperoxides into stable alcohols. This process effectively removes the hydroperoxides that would otherwise break down into highly reactive and damaging alkoxy and peroxy radicals.

While direct evidence for DMTDP's interaction with specific biological signaling pathways is not extensively documented in publicly available literature, organosulfur compounds are known to activate the Keap1-Nrf2 signaling pathway .[9][10] This pathway is a master regulator of the cellular antioxidant response.

Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[9] Electrophilic compounds, potentially including metabolites of DMTDP, can modify cysteine residues on Keap1.[10][11][12] This modification leads to a conformational change in Keap1, causing it to release Nrf2.[9] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a suite of antioxidant and cytoprotective enzymes.[9]

Quantitative Data on Antioxidant Activity

| Antioxidant Assay | DMTDP (Hypothetical) | Dilauryl Thiodipropionate (Hypothetical) | Vitamin E (Reference) |

| DPPH Scavenging (IC50, µg/mL) | >1000 | >1000 | 25 |

| ABTS Scavenging (IC50, µg/mL) | >1000 | >1000 | 15 |

| ORAC (µmol TE/g) | 500 | 450 | 1100 |

| Peroxide Value Reduction (%) | 85 (at 0.1% in oil) | 80 (at 0.1% in oil) | 30 (at 0.1% in oil) |

Note: As secondary antioxidants, thiodipropionate esters are not expected to show strong activity in direct radical scavenging assays like DPPH and ABTS.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound's antioxidant activity are not explicitly published. However, standard methodologies for assessing secondary antioxidants can be adapted.

Protocol 1: Determination of Peroxide Value in an Oil Matrix

This protocol is designed to assess the ability of DMTDP to prevent the formation of hydroperoxides in an oil susceptible to oxidation.

Materials:

-

Oil sample (e.g., sunflower oil, linseed oil)

-

This compound (DMTDP)

-

Acetic acid-chloroform solution (3:2 v/v)

-

Saturated potassium iodide (KI) solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)

-

1% Starch indicator solution

-

Erlenmeyer flasks

-

Burette

Procedure:

-

Prepare oil samples containing varying concentrations of DMTDP (e.g., 0.01%, 0.05%, 0.1% w/w) and a control sample without any antioxidant.

-

Store the samples under accelerated aging conditions (e.g., in an oven at 60°C) for a specified period, with exposure to air.

-

Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.

-

Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the oil.

-

Add 0.5 mL of saturated KI solution, swirl, and let it stand for 1 minute.

-

Add 30 mL of deionized water and mix thoroughly.

-

Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution with constant shaking until the yellow color almost disappears.

-

Add 0.5 mL of 1% starch solution, which will turn the solution blue.

-

Continue the titration until the blue color completely disappears.

-

Record the volume of Na₂S₂O₃ solution used.

-

Calculate the Peroxide Value (PV) in milliequivalents of active oxygen per kg of sample using the following formula: PV = (S × N × 1000) / W Where: S = volume of Na₂S₂O₃ solution used (mL) N = normality of the Na₂S₂O₃ solution W = weight of the oil sample (g)

Protocol 2: General Procedure for In Vitro Antioxidant Capacity Assays (for comparative purposes)

While not the primary mechanism of action, evaluating direct radical scavenging can provide a comprehensive antioxidant profile. Standard assays such as DPPH, ABTS, and ORAC can be employed.

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of DMTDP in a suitable organic solvent (e.g., ethanol).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

In a 96-well plate, add varying concentrations of the DMTDP solution.

-

Add the DPPH solution to each well and incubate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity.

Synthesis Workflow

This compound is synthesized via the esterification of 3,3'-thiodipropionic acid with myristyl alcohol. An enzymatic approach using lipases is a green and efficient method.

Conclusion

This compound has a long-standing and proven history as an effective secondary antioxidant. Its mechanism of action, centered on the decomposition of hydroperoxides, makes it a valuable stabilizer in a wide range of applications, from cosmetics to polymers. While specific quantitative data on its antioxidant efficacy is limited in publicly accessible literature, standardized experimental protocols can be readily applied to evaluate its performance. The potential for organosulfur compounds like DMTDP to interact with key cellular antioxidant pathways, such as Keap1-Nrf2, presents an interesting avenue for future research, particularly in the context of skin protection and cellular health. This guide provides a comprehensive technical foundation for researchers and professionals seeking to understand and utilize the antioxidant properties of this compound.

References

- 1. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. This compound | 16545-54-3 | Benchchem [benchchem.com]

- 4. This compound | C34H66O4S | CID 85489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DISTEARYL THIODIPROPIONATE - Ataman Kimya [atamanchemicals.com]

- 6. This compound, 16545-54-3 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. Applications of Distearyl thiodipropionate as an Antioxidant_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Electrophiles against (Skin) Diseases: More Than Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on Thiodipropionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodipropionic acid (TDPA) and its derivatives emerged in the mid-20th century as significant compounds in various industrial applications, most notably for their antioxidant properties. Early research into these sulfur-containing dicarboxylic acids laid the groundwork for their use as preservatives in foods and cosmetics, and as stabilizers in polymers. This technical guide provides an in-depth look at the foundational studies of thiodipropionic acid derivatives, focusing on their synthesis, toxicological evaluation, and the mechanism of their antioxidant action. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the early understanding and application of these versatile compounds.

Synthesis of Thiodipropionic Acid and its Esters

Early methods for the synthesis of thiodipropionic acid and its commercially significant dialkyl esters, such as dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP), primarily involved the Michael addition of hydrogen sulfide or a sulfide source to an acrylic acid derivative.

Experimental Protocol: Synthesis of Thiodipropionic Acid

One common early method for preparing thiodipropionic acid involved the reaction of acrylonitrile with sodium sulfide, followed by hydrolysis.

Procedure:

-

Acrylonitrile and a solution of sodium sulfide are reacted to form β,β'-thiodipropionitrile.

-

The resulting dinitrile is then hydrolyzed, typically with a strong acid such as hydrochloric acid, to yield thiodipropionic acid.

-

The crude product is then purified by washing with water and recrystallization to obtain the final product.[1]

Another approach involved the direct reaction of acrylic acid with a sulfide.

Procedure:

-

An aqueous solution of acrylic acid (e.g., 82.5%) is added to a solution of sodium sulfide (e.g., 25-30%) at a controlled temperature of 70-90°C.

-

This reaction forms the disodium salt of thiodipropionic acid.

-

The salt is then acidified with a strong acid, such as sulfuric acid, to precipitate the thiodipropionic acid.

Experimental Protocol: Synthesis of Dialkyl Thiodipropionate Esters

The dialkyl esters were typically prepared through the esterification of thiodipropionic acid with the corresponding alcohol or via transesterification of a lower alkyl ester of thiodipropionic acid.

General Esterification Procedure:

-

Thiodipropionic acid is reacted with a long-chain alcohol (e.g., lauryl alcohol or stearyl alcohol) in the presence of an acid catalyst such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid.

-

The reaction is driven to completion by removing the water formed during the reaction.

-

The resulting dialkyl thiodipropionate is then purified.

Transesterification of Dimethyl Thiodipropionate: A common precursor for the synthesis of higher dialkyl esters was dimethyl thiodipropionate.

Procedure for Dimethyl Thiodipropionate Synthesis:

-

Methyl acrylate is reacted with hydrogen sulfide in the presence of a basic catalyst.

-

The resulting dimethyl thiodipropionate is then purified.

Transesterification to Higher Esters:

-

Dimethyl thiodipropionate is reacted with a higher alcohol (e.g., lauryl or stearyl alcohol) in the presence of a suitable transesterification catalyst.[2]

-

The methanol byproduct is removed to drive the reaction towards the formation of the desired higher diester.[2]

Antioxidant Mechanism and Efficacy

Early studies identified thiodipropionic acid and its esters as "secondary" or "preventive" antioxidants. Unlike "primary" or "chain-breaking" antioxidants (typically phenolic compounds) that scavenge free radicals, these sulfur-containing compounds function by decomposing hydroperoxides, which are key intermediates in the autoxidation of fats and oils.[2]

The synergistic effect of thiodipropionic acid and its derivatives with primary phenolic antioxidants was a significant finding in early research.[3] It was observed that combinations of these compounds provided a much greater stabilizing effect on fats and oils than either type of antioxidant used alone. For example, thiodipropionic acid was found to exhibit synergism with butylated hydroxyanisole (BHA), hydroquinone, and propyl gallate in lard.[4][5] This synergy is attributed to the complementary actions of the two types of antioxidants: the primary antioxidant interrupts the free radical chain reaction, while the thiodipropionate derivative removes the hydroperoxides that can initiate new radical chains.

Logical Workflow for Antioxidant Synergism

Caption: Synergistic action of primary and secondary antioxidants.

Quantitative Data from Early Toxicological Studies

Early toxicological evaluations of thiodipropionic acid and its dilauryl and distearyl esters were crucial for their approval as food additives. The following tables summarize acute and long-term toxicity data from studies conducted in the mid-20th century.

Acute Toxicity Data

| Compound | Animal | Route | LD₅₀ (mg/kg bw) |

| Thiodipropionic Acid | Mouse | Oral | 2000 |

| Mouse | Intraperitoneal | 250 | |

| Mouse | Intravenous | 175 | |

| Rat | Oral | 3000 | |

| Rat | Intraperitoneal | 500 | |

| Rat | Intravenous | >300 | |

| Dilauryl Thiodipropionate | Mouse | Oral | >2000 |

| Mouse | Intraperitoneal | >2000 | |

| Rat | Oral | >2500 | |

| Distearyl Thiodipropionate | Mouse | Oral | >2000 |

| Mouse | Intraperitoneal | >2000 | |

| Rat | Oral | >2500 |

Data sourced from a 1974 WHO report referencing a 1951 study by Lehman et al.

Long-Term Toxicity Studies

| Compound(s) | Animal | Dosage | Duration | Observations |

| Thiodipropionic acid, dilauryl ester, or distearyl ester | Rat | 0.5%, 1.0%, and 3.0% in the diet | 2 years | No discernible adverse effects on growth rate, mortality, or upon pathological examination. |

| Thiodipropionic acid | Guinea pig | 0.5% in drinking water | 120 days | No significant effect on weight or mortality. |

| Dilauryl thiodipropionate (10 parts) and Thiodipropionic acid (1 part) | Dog | 0.1% and 3.0% of the mixture in the diet | 100 days | No untoward effects noted. |

Data sourced from a 1974 WHO report referencing a 1951 study by Lehman et al.

Conclusion

The early studies on thiodipropionic acid and its derivatives were instrumental in establishing their utility as effective secondary antioxidants, particularly in synergy with primary antioxidants. The development of viable synthesis routes and comprehensive toxicological evaluations paved the way for their widespread use in the food, cosmetic, and polymer industries. This foundational research continues to be relevant for scientists and researchers exploring the applications of antioxidants and developing new stabilizing systems. The data and protocols from these early investigations provide a valuable historical and scientific context for the ongoing development of safe and effective preservatives and stabilizers.

References

Methodological & Application

Application Notes and Protocols for Dimyristyl Thiodipropionate in Polymer Stabilization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimyristyl thiodipropionate (DMTDP) as a secondary antioxidant for polymer stabilization. Detailed protocols for evaluating its performance and understanding its mechanism of action are included for research and development purposes.

Introduction to this compound (DMTDP)

This compound (DMTDP) is a thioether-based antioxidant that serves as a highly effective long-term heat stabilizer for a variety of polymeric materials. It belongs to the class of secondary antioxidants, which function by decomposing hydroperoxides, the primary products of polymer auto-oxidation. This action prevents the chain-scission and cross-linking reactions that lead to the degradation of polymer properties. DMTDP is particularly effective in polyolefins such as polypropylene (PP) and polyethylene (PE), as well as in ABS, and polyesters.[1]

A key feature of DMTDP and other thiodipropionate esters is their synergistic interaction with primary antioxidants, typically hindered phenols. While primary antioxidants scavenge free radicals, DMTDP and its analogs neutralize hydroperoxides, which would otherwise decompose into more free radicals.[1] This dual-action approach provides a more comprehensive stabilization system, enhancing the long-term thermal stability of the polymer.

Mechanism of Action: A Synergistic Approach

The stabilization of polymers against thermo-oxidative degradation is a complex process involving a cycle of free radical formation and propagation. The synergistic mechanism between a primary antioxidant (hindered phenol) and a secondary antioxidant like DMTDP is crucial for effective long-term stabilization.

-

Primary Antioxidant (Hindered Phenol): Acts as a free radical scavenger by donating a hydrogen atom to reactive peroxy radicals (ROO•), thus terminating the chain reaction.

-

Secondary Antioxidant (DMTDP): Functions as a hydroperoxide decomposer. It converts hydroperoxides (ROOH) into stable, non-radical products, thereby preventing them from breaking down into new, reactive radicals.

This complementary action is essential for long-term thermal stability, as it addresses both the propagating radicals and their precursors.

Caption: Synergistic stabilization of polymers by primary and secondary antioxidants.

Performance Data of Thiodipropionate Esters in Polypropylene

The following tables summarize the performance of thiodipropionate esters in combination with a primary hindered phenolic antioxidant (Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), referred to as AO-1) in polypropylene. The data is adapted from studies on analogs of DMTDP, such as Distearyl thiodipropionate (DSTDP) and Dilauryl thiodipropionate (DLTDP), which exhibit similar performance characteristics.

Table 1: Melt Flow Rate (MFR) of Polypropylene after Multiple Extrusions

| Stabilizer System (Total 4000 ppm) | MFR (g/10 min) after 1st Pass | MFR (g/10 min) after 3rd Pass | MFR (g/10 min) after 5th Pass |

| Unstabilized | 10.5 | 25.0 | 45.0 |

| 100% AO-1 | 5.0 | 8.0 | 12.0 |

| 80% AO-1 / 20% DSTDP | 4.5 | 6.5 | 9.0 |

| 50% AO-1 / 50% DSTDP | 5.5 | 9.0 | 14.0 |

| 20% AO-1 / 80% DSTDP | 7.0 | 12.0 | 18.0 |

| 100% DSTDP | 9.0 | 18.0 | 30.0 |

Data adapted from Allen et al., 2021. Lower MFR indicates better melt stability.

Table 2: Oxidative Induction Time (OIT) and Long-Term Thermal Stability (LTTS) of Polypropylene

| Stabilizer System (Total 4000 ppm) | OIT at 200°C (minutes) | Embrittlement Time at 150°C (hours) |

| 100% AO-1 | 25 | 400 |

| 80% AO-1 / 20% DSTDP | 40 | 600 |

| 50% AO-1 / 50% DSTDP | 65 | 1100 |

| 20% AO-1 / 80% DSTDP | 90 | 1500 |

| 20% AO-1 / 80% DLTDP | 85 | 1400 |

Data adapted from Allen et al., 2021. Higher OIT and embrittlement time indicate better thermal stability.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of DMTDP in polymer stabilization.

Sample Preparation: Compounding of DMTDP into Polymer

This protocol describes the incorporation of DMTDP and a primary antioxidant into a polymer matrix using a twin-screw extruder.

Caption: Workflow for preparing polymer test specimens with DMTDP.

Methodology:

-

Dry Blending: Dry blend the polymer resin (e.g., polypropylene powder) with the desired concentrations of DMTDP and a primary antioxidant (e.g., a hindered phenol) in a high-speed mixer for 5-10 minutes to ensure a homogeneous mixture.

-

Melt Compounding: Introduce the dry blend into a co-rotating twin-screw extruder. Set the temperature profile of the extruder appropriate for the polymer being processed (e.g., 180-220°C for polypropylene).

-

Extrusion and Pelletizing: Extrude the molten polymer through a die into strands. Cool the strands in a water bath and then feed them into a pelletizer.

-

Drying: Dry the resulting pellets in a vacuum oven at a suitable temperature (e.g., 80°C for 4 hours) to remove any residual moisture.

-

Specimen Preparation: Use the dried pellets to prepare test specimens (e.g., tensile bars, plaques for color measurement, or discs for OIT) via injection molding or compression molding, using appropriate processing conditions for the polymer.

Evaluation of Melt Flow Stability

The Melt Flow Index (MFI) or Melt Flow Rate (MFR) is a measure of the ease of flow of a molten polymer and is inversely related to its viscosity and molecular weight. A stable MFI after processing indicates good stabilization.

Methodology (based on ASTM D1238):

-

Apparatus: Use a standard melt flow indexer equipped with a heated barrel, a piston, a die of specified dimensions, and a set of weights.

-

Sample Preparation: Use the pelletized polymer from the compounding step. Ensure the pellets are dry.

-

Test Procedure:

-

Preheat the barrel of the melt flow indexer to the specified temperature for the polymer (e.g., 230°C for polypropylene).

-

Load a specified amount of the polymer pellets into the barrel.

-

Allow the polymer to preheat for a specified time (e.g., 6-8 minutes).

-

Place the specified weight onto the piston to force the molten polymer through the die.

-

Collect the extrudate for a set period (e.g., 1 minute) and discard the first portion.

-

Collect and weigh several subsequent extrudates cut at regular intervals.

-

-

Calculation: Calculate the MFI in grams per 10 minutes.

-